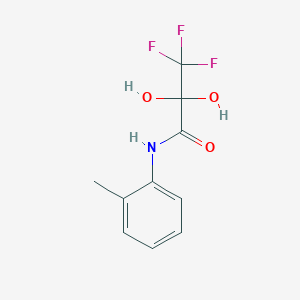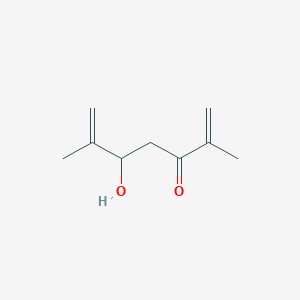![molecular formula C19H12Cl2N2O5 B14265243 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 135395-93-6](/img/structure/B14265243.png)
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a cyclopentanone ring through methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of cyclopentanone derivatives with amino groups.
Substitution: Formation of substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro groups can participate in substitution reactions, further modifying the compound’s activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-nitrophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the chloro substituents.
2,5-Bis(4-chlorophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the nitro substituents.
Uniqueness
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
135395-93-6 |
|---|---|
Fórmula molecular |
C19H12Cl2N2O5 |
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
2,5-bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H12Cl2N2O5/c20-15-5-1-11(9-17(15)22(25)26)7-13-3-4-14(19(13)24)8-12-2-6-16(21)18(10-12)23(27)28/h1-2,5-10H,3-4H2 |
Clave InChI |
FTDQKSWMOLLFLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C1=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
